molecular formula C10H11NO2 B11914910 Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B11914910
M. Wt: 177.20 g/mol
InChI Key: DNDUYUYIRYKACW-DTWKUNHWSA-N
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Description

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid is a compound of significant interest in organic chemistry It features a unique indene structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of amino acids or their derivatives. For instance, the cyclization of 2-aminocinnamic acid derivatives under acidic conditions can yield the desired indene structure .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of indene derivatives. This process can be optimized for higher yields and purity by adjusting parameters like temperature, pressure, and catalyst type .

Chemical Reactions Analysis

Types of Reactions

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indene-2-carboxylic acid, while reduction can produce more saturated indane derivatives .

Scientific Research Applications

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The indene structure allows for strong interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination allows for versatile reactivity and the formation of diverse derivatives, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m0/s1

InChI Key

DNDUYUYIRYKACW-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)N)C(=O)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)C(=O)O

Origin of Product

United States

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